5-Chloropyrimidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

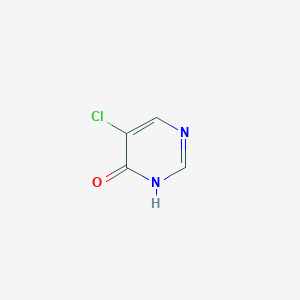

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSKJAPKTIXPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390722 | |

| Record name | 5-chloropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4349-08-0 | |

| Record name | 5-chloropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloropyrimidin-4-ol: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 5-Chloropyrimidin-4-ol, a crucial building block in the development of targeted therapeutics, particularly kinase inhibitors.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with a pyrimidine ring substituted with a chlorine atom and a hydroxyl group. Its structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 4349-08-0 | [2] |

| Molecular Formula | C4H3ClN2O | [2] |

| Molecular Weight | 130.53 g/mol | [1][3][4] |

| Appearance | Colorless crystals | [2] |

| Melting Point | 128-131 °C | [2] |

| Solubility | Moderately soluble in polar organic solvents; limited solubility in water. | [2] |

| SMILES | ClC=1C(=NC=NC1)O | [2] |

Spectroscopic Data

While specific spectra are proprietary to chemical suppliers, typical analytical data used for the characterization of this compound are listed below. This information is crucial for confirming the identity and purity of the compound after synthesis.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the protons on the pyrimidine ring. |

| ¹³C NMR | Signals corresponding to the four carbon atoms of the pyrimidine ring. |

| FTIR (cm⁻¹) | Characteristic peaks for O-H, C=C, C-N, and C-Cl bonds. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis and Reactivity

This compound serves as a versatile intermediate in organic synthesis. The chloro-substituent enables it to participate in nucleophilic aromatic substitution reactions, a key step in the synthesis of more complex molecules.[2]

General Synthesis of Pyrimidine Derivatives

The synthesis of substituted pyrimidines often involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine or a related compound. For fluorinated pyrimidines, a common method involves the reaction of amidine hydrochlorides with potassium 2-cyano-2-fluoroethenolate.[5]

Experimental Protocol: Synthesis of a Kinase Inhibitor Intermediate from a Dichloropyrimidine

This protocol illustrates a common strategy for the synthesis of kinase inhibitors, involving sequential nucleophilic aromatic substitution on a dihalopyrimidine, a class of compounds to which this compound is related. This provides a relevant example of the types of reactions this scaffold undergoes.

Materials:

-

2,4-dichloro-5-bromopyrimidine

-

Primary or secondary amine (1.0 eq)

-

Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve 2,4-dichloro-5-bromopyrimidine in THF and cool the solution to -70 °C.

-

Slowly add a solution of the primary or secondary amine and DIPEA in THF.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is typically worked up by extraction and purified by column chromatography to yield the mono-aminated product. This intermediate can then be used in subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig, to introduce further diversity.

Biological Significance and Applications in Drug Development

This compound is a valuable precursor for the synthesis of a variety of biologically active molecules, most notably kinase inhibitors for cancer therapy.[2] The pyrimidine scaffold is a common feature in many FDA-approved kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

The pyrimidine core can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity. The substituents on the pyrimidine ring are crucial for achieving potency and selectivity for the target kinase. The chloro group at the 5-position of this compound provides a reactive handle for introducing various functional groups to explore the chemical space around the kinase active site.

Targeting VEGFR-2 and CDK1 Signaling Pathways

Derivatives of 5-chloropyrimidine have been investigated as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1).[2]

-

VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

-

CDK1: A central regulator of the cell cycle. Its aberrant activity can lead to uncontrolled cell proliferation, a hallmark of cancer.

Signaling Pathways

The following diagrams illustrate the general signaling pathways of VEGFR-2 and CDK1, which are targets of inhibitors derived from this compound.

Caption: VEGFR-2 Signaling Pathway.

Caption: CDK1 Signaling Pathway in Cell Cycle Progression.

Conclusion

This compound is a cornerstone intermediate for the synthesis of targeted therapies, particularly in the realm of oncology. Its chemical versatility allows for the creation of diverse libraries of compounds for screening against various kinase targets. A thorough understanding of its properties, reactivity, and role in biological pathways is essential for medicinal chemists and drug development scientists working to design the next generation of precision medicines.

References

- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 4. Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloropyrimidin-4-ol (CAS: 4349-08-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropyrimidin-4-ol is a key heterocyclic building block in organic synthesis, particularly valued in the field of medicinal chemistry. Its strategic substitution pattern allows for versatile functionalization, making it a crucial intermediate in the development of potent kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of this compound, with a focus on its application in the development of anticancer therapeutics targeting key signaling pathways.

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₄H₃ClN₂O. The presence of both a chlorine atom and a hydroxyl group on the pyrimidine ring imparts unique reactivity and solubility characteristics. A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| CAS Number | 4349-08-0 | N/A |

| Molecular Formula | C₄H₃ClN₂O | [1][2][3] |

| Molecular Weight | 130.53 g/mol | [2][3][4] |

| Appearance | Colorless to white crystalline powder | [1] |

| Melting Point | 128-131 °C | [1] |

| Boiling Point | 233.7 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.55 g/cm³ (Predicted) | [2][5] |

| Solubility | Moderately soluble in polar organic solvents; limited solubility in water. | [1] |

| Storage | Store at room temperature in a tightly sealed container, away from moisture and light. | [1][3][4] |

Synthesis and Experimental Protocols

Caption: General synthetic workflow for the preparation of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common methods for the chlorination of hydroxypyrimidines.[6][7] Researchers should perform a thorough risk assessment and optimize conditions as necessary.

Materials:

-

5-Hydroxyuracil (or a suitable precursor)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (or another suitable base)

-

Ice

-

Water (deionized)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-hydroxyuracil and a catalytic amount of N,N-dimethylaniline.

-

Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction is exothermic and should be performed in a well-ventilated fume hood.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for several hours (e.g., 3-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralization: Adjust the pH of the aqueous solution to approximately 7-8 using a sodium hydroxide solution.

-

Extraction: Extract the aqueous layer with ethyl acetate multiple times. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Biological Significance and Applications in Drug Discovery

This compound serves as a critical intermediate in the synthesis of a variety of biologically active molecules, most notably as a scaffold for kinase inhibitors in cancer therapy. The pyrimidine core mimics the purine structure of ATP, allowing for competitive binding to the ATP-binding site of kinases. The chloro and hydroxyl groups provide reactive handles for further chemical modifications to enhance potency and selectivity.

Role as a Kinase Inhibitor Intermediate

Derivatives of 5-chloropyrimidine have been investigated as potent inhibitors of several kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 1 (CDK1), and Cyclin-Dependent Kinase 2 (CDK2).

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth.

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

CDK1/CDK2 Cell Cycle Pathway

CDK1 and CDK2 are key regulators of the cell cycle. Their aberrant activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. Inhibitors targeting these kinases can induce cell cycle arrest and apoptosis in cancer cells.

Caption: Key CDK/Cyclin complexes regulating the cell cycle progression.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its utility as a precursor for potent kinase inhibitors highlights its importance in modern drug discovery, particularly in the development of targeted cancer therapies. This guide provides a foundational understanding of its properties, synthesis, and biological applications, serving as a valuable resource for researchers in the field. Further exploration of its reactivity and the development of novel derivatives are promising avenues for future research.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 7. CN104761505A - Preparation method for chloropyrimidine compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 5-Chloropyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropyrimidin-4-ol is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a substituted pyrimidine, it serves as a versatile building block for the synthesis of a wide range of biologically active molecules.[1] A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Core Physical and Chemical Properties

The physical characteristics of this compound are foundational to its application in chemical synthesis and pharmaceutical sciences. The compound typically presents as colorless crystals.[1]

Data Presentation

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃ClN₂O | [1] |

| Molecular Weight | 130.53 g/mol | [2] |

| Melting Point | 128-131 °C | [1] |

| Boiling Point | Not explicitly reported. Predicted values for structurally similar compounds suggest it would be high, with significant decomposition likely under atmospheric pressure. | |

| Solubility | Limited solubility in water; moderate solubility in polar organic solvents.[1] | |

| pKa | Not explicitly reported. Predicted values for related chloropyrimidinols suggest it is a weak acid. |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the key physical properties of this compound and related pyrimidine derivatives.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For crystalline solids like this compound, a sharp melting range is indicative of high purity.

Methodology:

-

Sample Preparation: A small quantity of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range.

Solubility Determination

Assessing the solubility of this compound in various solvents is crucial for its use in synthesis, purification, and formulation.

Methodology (Thermodynamic Solubility):

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is filtered to remove any undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard calibration curve.[1]

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (Proton NMR):

-

Sample Preparation: 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) is added.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer.

-

Data Analysis: The chemical shifts (δ), multiplicity (splitting patterns), and integration of the signals are analyzed to assign the protons to their respective positions in the molecule. Exchangeable protons (e.g., -OH, -NH) can be confirmed by a D₂O exchange experiment.[3]

-

-

¹³C NMR (Carbon-13 NMR):

-

Sample Preparation: A more concentrated solution (20-50 mg) of the compound in a deuterated solvent is typically required.

-

Data Acquisition: The ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

Data Analysis: The chemical shifts of the carbon signals are used to identify the different carbon environments within the molecule.

-

2.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Methodology (KBr Pellet):

-

Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr).

-

Pellet Formation: The mixture is compressed under high pressure to form a transparent pellet.

-

Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer.

-

Data Analysis: The absorption bands are assigned to specific functional groups (e.g., O-H, N-H, C=O, C=C, C-Cl bonds). For pyrimidine derivatives, characteristic bands for the aromatic ring and any substituents are expected.[4]

2.3.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, which aids in its structural confirmation.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: The solution is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: The sample is ionized using an electrospray ionization source.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.

-

Data Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.[5]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a synthesized chemical compound like this compound.

Caption: General workflow for physical property determination.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. This guide has summarized its key physical properties and provided detailed, generalized protocols for their experimental determination. While some physical data for this specific compound remain to be fully elucidated in the public domain, the methodologies outlined here provide a robust framework for researchers to characterize this and similar pyrimidine derivatives, thereby facilitating their application in the development of novel chemical entities.

References

In-Depth Technical Guide: 5-Chloropyrimidin-4-ol as a Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloropyrimidin-4-ol, a pivotal heterocyclic compound in the synthesis of targeted therapeutics. We will delve into its fundamental molecular properties, detailed synthetic protocols, and its application in the development of kinase inhibitors, with a specific focus on the Cyclin-Dependent Kinase 2 (CDK2) signaling pathway.

Core Molecular Attributes

This compound is a key building block in medicinal chemistry, valued for its reactive chlorine atom that facilitates nucleophilic aromatic substitution, enabling the construction of diverse molecular libraries for drug screening.

| Property | Value | Source |

| Molecular Formula | C₄H₃ClN₂O | [1][2] |

| Molecular Weight | 130.53 g/mol | [2] |

| CAS Number | 4349-08-0 | [1] |

Synthetic Experimental Protocols

The synthesis of this compound and its subsequent elaboration into potential drug candidates are critical processes for researchers. Below are detailed experimental protocols for its synthesis from a common starting material and a representative nucleophilic aromatic substitution reaction.

Synthesis of this compound from Uracil

This protocol outlines the chlorination of uracil to produce 5-chlorouracil, a precursor which can then be converted to this compound. This method is adapted from established procedures for the synthesis of chloropyrimidines.[3][4]

Experimental Workflow:

Caption: Synthesis of this compound.

Methodology:

-

Preparation of 5-Chlorouracil: In a suitable reaction vessel, cautiously add concentrated sulfuric acid to water with cooling. To this acidic solution, add uracil and stir until dissolved. Cool the mixture to between 5-25 °C. Slowly add an aqueous solution of sodium hypochlorite, maintaining the temperature within the specified range. After the addition is complete, continue to stir until the reaction is complete (monitored by TLC). Heat the reaction mixture to 95-100 °C, then cool back down to 5-25 °C. The resulting precipitate is filtered, washed with cold water, and dried to yield 5-chlorouracil.[3]

-

Conversion to this compound: 5-chlorouracil is then reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine or N,N-dimethylformamide. The reaction mixture is heated, and upon completion, carefully quenched with ice water. The product, this compound, is then isolated by filtration and purified, typically by recrystallization.

Nucleophilic Aromatic Substitution (SNAr) with an Amine

The chlorine atom at the 5-position of this compound is susceptible to nucleophilic attack, a reaction widely exploited in the synthesis of kinase inhibitors. The following is a general protocol for the reaction with an amine.

Experimental Workflow:

Caption: Nucleophilic Aromatic Substitution.

Methodology:

-

To a solution of this compound in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add the desired amine nucleophile (typically 1.1-1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2-3 equivalents).

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel to yield the desired 5-substituted pyrimidin-4-ol derivative.

Application in Kinase Inhibitor Development: Targeting the CDK2 Signaling Pathway

Derivatives of this compound have shown significant promise as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[5] Aberrant CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The CDK2/Cyclin E complex, in particular, is crucial for the G1/S phase transition of the cell cycle.[6][7]

CDK2/Cyclin E Signaling Pathway and Inhibition:

The following diagram illustrates the key steps in the CDK2/Cyclin E signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Caption: CDK2/Cyclin E Pathway Inhibition.

In the G1 phase of the cell cycle, the Cyclin D/CDK4/6 complex initiates the phosphorylation of the retinoblastoma protein (pRb).[5] This leads to the release of the E2F transcription factor, which in turn promotes the transcription of genes required for the S phase, including Cyclin E.[6] Cyclin E then binds to and activates CDK2. The active Cyclin E/CDK2 complex further hyperphosphorylates pRb, leading to the release of more E2F and creating a positive feedback loop that drives the cell into the S phase and initiates DNA replication.[6][8] this compound derivatives can be designed to bind to the ATP-binding pocket of CDK2, preventing its kinase activity and thereby halting the cell cycle at the G1/S checkpoint. This mechanism of action makes these compounds promising candidates for cancer therapy.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. cas 4349-08-0|| where to buy this compound [english.chemenu.com]

- 3. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]

- 4. japsonline.com [japsonline.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]

- 7. fiveable.me [fiveable.me]

- 8. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Solubility of 5-Chloropyrimidin-4-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropyrimidin-4-ol is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a wide range of biologically active molecules, particularly in the realm of pharmaceutical development. Its utility in medicinal chemistry, for instance in the development of novel kinase inhibitors for anticancer therapies, underscores the importance of understanding its physicochemical properties. Among these, solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs).

Physicochemical Properties of this compound

A foundational understanding of the properties of this compound is essential for any solubility studies.

| Property | Value | Source |

| CAS Number | 4349-08-0 | |

| Molecular Formula | C₄H₃ClN₂O | |

| Molecular Weight | ~130.53 g/mol | [1] |

| Appearance | Typically forms colorless crystals | |

| Melting Point | 128-131 °C | |

| General Solubility | Moderate solubility in polar organic solvents, limited water solubility. |

Experimental Determination of Solubility

The solubility of a compound can be determined under two principal conditions: kinetic and thermodynamic. Kinetic solubility measures the concentration of a compound before it precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock to an aqueous or organic buffer. This is a high-throughput method useful in early drug discovery.[2] Thermodynamic solubility, conversely, represents the true equilibrium solubility where an excess of the solid compound is equilibrated with the solvent over a prolonged period.[2] For the purpose of process chemistry and formulation, thermodynamic solubility is the more critical parameter.

The gravimetric method is a reliable and widely used technique for determining the thermodynamic solubility of pyrimidine derivatives and other solid compounds in organic solvents.[3][4][5]

Experimental Protocol: Thermodynamic Solubility Determination by Gravimetric Shake-Flask Method

This protocol is adapted from established methodologies for determining the solubility of pyrimidine derivatives.[2][3][5]

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF))

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaking incubator or water bath

-

Vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator or water bath set to a constant temperature (e.g., 298.15 K, 308.15 K, 318.15 K).

-

Equilibrate the samples for an extended period (e.g., 24-72 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the evaporation dish containing the filtrate to determine the mass of the solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). A vacuum oven can be used for high-boiling point solvents.

-

Continue drying until a constant weight of the residue (the dissolved this compound) is achieved.

-

Weigh the evaporation dish with the dry residue.

-

Data Calculation:

The solubility can be expressed in various units. Here are the calculations for mass fraction and solubility in g/100 mL:

-

Mass of the filtrate (m_solution): (Mass of dish + filtrate) - (Mass of empty dish)

-

Mass of the dissolved solute (m_solute): (Mass of dish + residue) - (Mass of empty dish)

-

Mass of the solvent (m_solvent): m_solution - m_solute

-

Mass Fraction (w): w = m_solute / m_solution

-

Mole Fraction (x): Can be calculated from the mass fraction using the molecular weights of the solute and solvent.

-

Solubility ( g/100 mL): (m_solute / Volume of filtrate in mL) * 100

Data Presentation

Quantitative solubility data for this compound should be organized in a clear and structured format to allow for easy comparison across different solvents and temperatures.

Table 1: Thermodynamic Solubility of this compound in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (K) | Solubility ( g/100 mL) | Solubility (mol/L) | Mass Fraction (w/w) | Mole Fraction (x) |

| Methanol | 298.15 | Record Data Here | Calculate Data Here | Calculate Data Here | Calculate Data Here |

| 308.15 | Record Data Here | Calculate Data Here | Calculate Data Here | Calculate Data Here | |

| 318.15 | Record Data Here | Calculate Data Here | Calculate Data Here | Calculate Data Here | |

| Ethanol | 298.15 | Record Data Here | Calculate Data Here | Calculate Data Here | Calculate Data Here |

| 308.15 | Record Data Here | Calculate Data Here | Calculate Data Here | Calculate Data Here | |

| 318.15 | Record Data Here | Calculate Data Here | Calculate Data Here | Calculate Data Here | |

| DMF | 298.15 | Record Data Here | Calculate Data Here | Calculate Data Here | Calculate Data Here |

| 308.15 | Record Data Here | Calculate Data Here | Calculate Data Here | Calculate Data Here | |

| 318.15 | Record Data Here | Calculate Data Here | Calculate Data Here | Calculate Data Here | |

| DMSO | 298.15 | Record Data Here | Calculate Data Here | Calculate Data Here | Calculate Data Here |

| 308.15 | Record Data Here | Calculate Data Here | Calculate Data Here | Calculate Data Here | |

| 318.15 | Record Data Here | Calculate Data Here | Calculate Data Here | Calculate Data Here | |

| Acetonitrile | 298.15 | Record Data Here | Calculate Data Here | Calculate Data Here | Calculate Data Here |

| 308.15 | Record Data Here | Calculate Data Here | Calculate Data Here | Calculate Data Here | |

| 318.15 | Record Data Here | Calculate Data Here | Calculate Data Here | Calculate Data Here | |

| Ethyl Acetate | 298.15 | Record Data Here | Calculate Data Here | Calculate Data Here | Calculate Data Here |

| 308.15 | Record Data Here | Calculate Data Here | Calculate Data Here | Calculate Data Here | |

| 318.15 | Record Data Here | Calculate Data Here | Calculate Data Here | Calculate Data Here | |

| THF | 298.15 | Record Data Here | Calculate Data Here | Calculate Data Here | Calculate Data Here |

| 308.15 | Record Data Here | Calculate Data Here | Calculate Data Here | Calculate Data Here | |

| 318.15 | Record Data Here | Calculate Data Here | Calculate Data Here | Calculate Data Here |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the gravimetric shake-flask method for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent, as well as external conditions. This diagram illustrates these logical relationships.

Caption: Key Factors Affecting Solubility.

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter for its effective use in research and development. While specific quantitative data is sparse, the experimental protocols detailed in this guide provide a robust framework for its determination. By systematically applying the gravimetric shake-flask method and carefully considering the factors that influence solubility, researchers can generate the high-quality data necessary to optimize synthetic routes, purification processes, and formulation strategies, thereby accelerating the drug development pipeline.

References

Spectral Data Analysis of 5-Chloropyrimidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropyrimidin-4-ol is a heterocyclic organic compound of interest in medicinal chemistry and drug development. This technical guide provides a summary of its predicted spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed, generalized experimental protocols for obtaining such data are also provided. The information herein serves as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Chemical Structure and Properties

-

IUPAC Name: 5-chloro-1H-pyrimidin-4-one

-

Molecular Formula: C₄H₃ClN₂O

-

Molecular Weight: 130.53 g/mol

-

CAS Number: 4349-08-0

-

Physical Appearance: Expected to be a solid at room temperature.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and established empirical data for similar functional groups and molecular frameworks.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | N-H |

| ~8.0 - 8.2 | Singlet | 1H | C2-H |

| ~7.8 - 8.0 | Singlet | 1H | C6-H |

Note: The chemical shifts are predicted for a solution in a common deuterated solvent like DMSO-d₆. The broadness of the N-H signal is due to proton exchange and quadrupole broadening.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C4 (C=O) |

| ~150 - 155 | C2 |

| ~140 - 145 | C6 |

| ~115 - 120 | C5 |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad | N-H stretch |

| 1700 - 1650 | Strong | C=O stretch (amide) |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching |

| 1200 - 1000 | Medium | C-N stretching |

| 800 - 700 | Strong | C-Cl stretch |

Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 130/132 | High | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |

| 102/104 | Medium | [M - CO]⁺ |

| 95 | Medium | [M - Cl]⁺ |

| 68 | Medium | [M - Cl - HCN]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of a solid organic compound like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Filtration: Filter the solution into a clean 5 mm NMR tube to a depth of about 4-5 cm.

-

Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument for referencing.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to the internal standard or the solvent residual peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry (MS)

This protocol outlines a general procedure for Electron Ionization (EI) Mass Spectrometry.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The positively charged ions are accelerated and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.

Conclusion

This technical guide provides a foundational set of predicted spectral data and standardized experimental protocols for the characterization of this compound. While experimental verification is essential, these predictions offer a robust starting point for researchers and scientists in identifying and confirming the structure of this compound. The provided workflows also serve as a clear procedural outline for obtaining high-quality spectral data.

An In-depth Technical Guide to the Tautomerism of 5-Chloropyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the tautomeric equilibrium of 5-Chloropyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding the predominant tautomeric forms and their relative stabilities is crucial for predicting molecular interactions, designing effective drug candidates, and interpreting spectroscopic data.

Introduction to Tautomerism in Pyrimidinones

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton.[1] In the case of this compound, the primary tautomerism at play is the amide-iminol (or keto-enol) equilibrium. The pyrimidine ring can exist in either an amide (keto) form, characterized by a carbonyl group, or an iminol (enol) form, containing a hydroxyl group.[2] The position of the equilibrium is influenced by factors such as the electronic nature of substituents, solvent polarity, and temperature.

For pyrimidin-4-one systems, computational and experimental studies on analogous compounds, such as 4(3H)-pyrimidinone and 5-fluorouracil, consistently indicate that the amide (keto) form is the more stable and therefore predominant tautomer in solution and the gas phase.[3][4] The greater stability of the amide form is attributed to favorable bond energies and resonance stabilization.

Tautomeric Forms of this compound

This compound can exist in two primary tautomeric forms: the amide form (5-chloro-1H-pyrimidin-4-one) and the iminol form (this compound). A third, less common, tautomer involves the proton residing on the other nitrogen atom (5-chloro-3H-pyrimidin-4-one).

Caption: Tautomeric forms of this compound.

Based on studies of similar pyrimidinone derivatives, the 5-chloro-1H-pyrimidin-4-one (amide) form is predicted to be the most stable and therefore the major tautomer at equilibrium. The iminol form, this compound, is expected to be present in a much lower concentration. The alternative amide form, 5-chloro-3H-pyrimidin-4-one, is also considered a minor tautomer.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Predicted Thermodynamic Data for Tautomeric Equilibrium

| Tautomer Pair | Predicted ΔG (kcal/mol) | Predicted Keq | Predominant Form |

| Amide (1H) vs. Iminol (OH) | > 5 | > 1000 | Amide (1H) |

| Amide (1H) vs. Amide (3H) | 1 - 3 | 5 - 50 | Amide (1H) |

Note: These values are estimations based on computational data for similar pyrimidinone systems and may vary depending on the solvent and temperature.

The equilibrium constant (Keq) is calculated using the equation:

Keq = exp(-ΔG / RT)

where R is the gas constant and T is the temperature in Kelvin. A larger positive ΔG indicates a greater preference for the starting tautomer.

Experimental Protocols for Tautomer Analysis

The determination of tautomeric equilibrium and the relative populations of each tautomer can be achieved through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between tautomers due to the different chemical environments of the nuclei in each form.[5]

Experimental Protocol:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) to a concentration of approximately 10-20 mg/mL. The choice of solvent is critical as it can influence the position of the tautomeric equilibrium.

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum at a specific temperature (e.g., 298 K).

-

Identify the distinct signals corresponding to the protons in each tautomeric form. The chemical shifts of the ring protons and any N-H or O-H protons will differ between the amide and iminol forms.

-

Integrate the signals corresponding to each tautomer to determine their relative populations. The ratio of the integrals will be proportional to the ratio of the tautomers.

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum. The chemical shift of the C4 carbon will be significantly different in the amide (keto) form (typically >160 ppm) compared to the iminol (enol) form (typically <160 ppm), providing a clear diagnostic marker.

-

-

Variable Temperature (VT) NMR:

-

Acquire a series of ¹H NMR spectra at different temperatures.

-

Changes in the relative integrals of the tautomer-specific signals with temperature can be used to determine the thermodynamic parameters (ΔH and ΔS) of the tautomeric equilibrium.

-

-

Data Analysis:

-

Calculate the equilibrium constant (Keq) at each temperature from the ratio of the integrals.

-

Plot ln(Keq) versus 1/T (van't Hoff plot) to determine ΔH and ΔS from the slope and intercept, respectively.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be used to study tautomeric equilibria, as the different electronic structures of the tautomers result in distinct absorption spectra.[6]

Experimental Protocol:

-

Sample Preparation: Prepare a series of solutions of this compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water) at a known concentration (typically in the micromolar range).

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) characteristic of each tautomer. The amide form typically absorbs at a shorter wavelength compared to the more conjugated iminol form.

-

By analyzing the changes in the absorption spectra with solvent polarity, it is possible to infer the relative stabilities of the tautomers in different environments.

-

For a more quantitative analysis, the spectra of "fixed" derivatives (e.g., N-methylated for the amide form and O-methylated for the iminol form) can be used as references for the pure tautomers. This allows for the deconvolution of the spectrum of the tautomeric mixture and the calculation of the equilibrium constant.[7]

-

Computational Chemistry Workflow

Computational methods, particularly density functional theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[8][9]

Caption: Computational workflow for tautomer stability analysis.

Protocol:

-

Structure Generation: Generate the 3D coordinates of all possible tautomers of this compound.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)). This finds the lowest energy conformation for each tautomer.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies). This also provides the zero-point vibrational energies (ZPVE) and thermal corrections.

-

Solvation Effects: To model the system in solution, apply a continuum solvation model (e.g., Polarizable Continuum Model - PCM, or Solvation Model based on Density - SMD) using the desired solvent.

-

Single Point Energy Calculation: For higher accuracy, perform a single point energy calculation on the optimized geometries using a more robust level of theory or a larger basis set.

-

Thermochemical Analysis: Calculate the Gibbs free energy (G) for each tautomer, including ZPVE and thermal corrections. The relative Gibbs free energy (ΔG) between tautomers is then used to predict their relative stabilities and the equilibrium constant (Keq).

Conclusion

The tautomerism of this compound is a critical aspect of its chemical behavior. Based on evidence from analogous pyrimidinone systems, the amide (keto) form, specifically 5-chloro-1H-pyrimidin-4-one, is predicted to be the overwhelmingly predominant tautomer at equilibrium. This guide has provided a comprehensive overview of the theoretical basis for this prediction, along with detailed experimental and computational protocols for its verification and quantitative analysis. For researchers in drug development, a thorough understanding of the tautomeric landscape of such heterocyclic scaffolds is essential for accurate structure-activity relationship studies and the rational design of new therapeutic agents.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers [escholarship.org]

5-Chloropyrimidin-4-ol: A Critical Intermediate in the Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive investigation into the biological properties of 5-Chloropyrimidin-4-ol reveals that it does not possess significant intrinsic biological activity. Instead, its primary importance in the fields of medicinal chemistry and drug discovery lies in its role as a versatile chemical intermediate. This technical guide will elucidate the role of this compound as a key building block in the synthesis of complex, biologically active compounds, supported by a review of its chemical properties and its application in notable synthetic pathways.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₄H₃ClN₂O. While direct biological screening data for this compound is not publicly available, its structural features, particularly the presence of a reactive chlorine atom and a pyrimidinol core, make it a valuable precursor in organic synthesis. The pyrimidine scaffold is a common feature in a wide array of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4][5] The strategic placement of the chloro group on the pyrimidine ring allows for facile nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.

Role as a Chemical Intermediate

The utility of this compound is demonstrated in its application as a starting material for the synthesis of targeted therapeutic agents. While specific quantitative data on the biological activity of this compound itself is unavailable, its incorporation into larger molecules imparts significant pharmacological properties to the final compounds.

One notable example is its use in the development of novel kinase inhibitors for oncology. Although detailed experimental protocols for the biological evaluation of this compound are absent from the literature, its synthetic applications are well-documented.

Synthetic Workflow Example

The following diagram illustrates a generalized synthetic workflow where this compound serves as a key reactant. This represents a common strategy in medicinal chemistry where a core scaffold is elaborated through a series of chemical transformations to generate a library of compounds for biological screening.

In this conceptual workflow, this compound undergoes a nucleophilic aromatic substitution reaction, a key chemical transformation that allows for the introduction of diverse functional groups. The resulting intermediate can then be further modified to produce a final compound that is subjected to biological screening to identify potential lead candidates for drug development.

Conclusion

While this compound itself is not recognized for its direct biological activity, its significance in medicinal chemistry and drug discovery is firmly established through its role as a crucial synthetic intermediate. The reactivity of its chloro-substituted pyrimidine ring provides a versatile platform for the construction of novel and complex molecules with a wide range of therapeutic potentials. Future research will undoubtedly continue to leverage the synthetic utility of this compound to explore new chemical spaces and develop next-generation therapeutics. Researchers and drug development professionals should view this compound not as a direct therapeutic agent, but as a valuable tool in the arsenal of synthetic chemistry for the creation of innovative medicines.

References

- 1. wjarr.com [wjarr.com]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

A Comprehensive Technical Guide to the Safe Handling of 5-Chloropyrimidin-4-ol for Research and Drug Development Professionals

Introduction: The Double-Edged Sword of Reactive Intermediates

5-Chloropyrimidin-4-ol is a valuable heterocyclic intermediate in the synthesis of a multitude of biologically active molecules, particularly in the realm of kinase inhibitors and other targeted therapeutics. Its utility stems from the reactivity of the pyrimidine core, enhanced by the chloro-substituent which acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This very reactivity, however, necessitates a profound understanding and respect for its potential hazards. This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of standard safety data sheet (SDS) information to provide a deeper, mechanistic understanding of the risks associated with this compound and its chemical class. By comprehending the why behind the precautions, we can foster a culture of safety that is both robust and intuitive, ensuring that this powerful synthetic tool can be wielded with precision and without incident.

Toxicological Profile and Mechanistic Hazards: Beyond Surface-Level Irritation

While SDSs for this compound and its analogs consistently list skin, eye, and respiratory irritation as primary hazards, a deeper dive into the toxicology of pyrimidine analogs reveals a more nuanced picture. As antimetabolites, these compounds bear a structural resemblance to endogenous pyrimidines (cytosine, thymine, and uracil). This resemblance allows them to interfere with critical cellular processes, primarily nucleic acid synthesis, leading to cytotoxic effects, especially in rapidly dividing cells.[1][2][3]

The cytotoxicity of pyrimidine analogs can be attributed to several mechanisms:

-

Inhibition of Key Enzymes: Once inside the cell, these analogs can be metabolized into fraudulent nucleotides that inhibit essential enzymes. For instance, some pyrimidine analogs are known to inhibit thymidylate synthase, an enzyme critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[1]

-

Incorporation into Nucleic Acids: The metabolized analogs can be incorporated into both DNA and RNA. This incorporation can lead to DNA damage, chain termination, and disruption of RNA processing and function, ultimately triggering apoptosis.[1]

-

Covalent Modification of Proteins: The chloro-substituent on the pyrimidine ring makes the compound an electrophile, susceptible to attack by nucleophiles. In a biological context, this means it can covalently bind to nucleophilic residues, such as cysteine, on proteins. This has been demonstrated in the context of kinase inhibitors, where chloropyrimidines form covalent adducts with cysteine residues in the ATP-binding pocket, leading to irreversible inhibition. This reactivity is also the likely culprit for its skin and respiratory irritation, as it can react with proteins in exposed tissues.

Diagram 1: Mechanistic Overview of Chloropyrimidine Cytotoxicity

Caption: Cellular pathways leading to the cytotoxic effects of this compound.

Hazard Identification and Classification

Based on available data for this compound and analogous compounds, the following Globally Harmonized System (GHS) classifications are pertinent. Understanding these classifications is the first step in a comprehensive risk assessment.

| Hazard Class | Hazard Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |

|

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning |

|

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | Warning |

|

Note: This table is a composite based on data for this compound and structurally similar compounds. Always refer to the specific SDS for the material in use.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is a multi-layered approach that prioritizes engineering controls and supplements them with appropriate PPE.

3.1 Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilated Enclosures: For weighing operations, a ventilated balance enclosure or powder containment hood is ideal to minimize the aerosolization of fine powders.

3.2 Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Item | Specifications and Rationale |

| Eye Protection | Safety Goggles | Must be chemical splash-proof and conform to ANSI Z87.1 standards. Goggles provide a seal around the eyes, offering superior protection from splashes and airborne particles compared to safety glasses. |

| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in situations with a higher risk of splash, heavier-duty gloves or double-gloving should be considered. Always inspect gloves for any signs of degradation or puncture before use. |

| Body Protection | Laboratory Coat | A flame-resistant lab coat with long sleeves and a secure front closure is mandatory to protect against skin contact. |

| Respiratory Protection | N95 Respirator or higher | While a fume hood is the primary control, a NIOSH-approved respirator may be necessary for spill cleanup or in situations where engineering controls are not sufficient to maintain exposure below acceptable limits. |

Field-Proven Protocols for Safe Handling

The following protocols are designed to provide a framework for the safe handling of this compound in a research and development setting.

4.1 Protocol for Weighing and Dissolving Solid this compound

-

Preparation: Don all required PPE. Designate a specific area within a chemical fume hood for the weighing and dissolution process.

-

Tare the Vessel: Place a clean, dry container on the analytical balance and tare to zero.

-

Transfer of Solid: Carefully transfer the desired amount of this compound to the tared container using a spatula. Handle the solid gently to minimize dust generation.

-

Weighing: Securely close the container and re-weigh to determine the exact mass.

-

Dissolution: Return the closed container to the fume hood. Slowly add the desired solvent to the container, keeping the sash of the fume hood at the lowest practical height.

-

Cleanup: Decontaminate the spatula and any other equipment that came into contact with the solid. Wipe down the work surface within the fume hood.

Diagram 2: Workflow for Safe Weighing of Hazardous Powders

Caption: Step-by-step workflow for the safe weighing of hazardous chemical powders.

Emergency Procedures: A Self-Validating System for Incident Response

A robust emergency plan is a critical component of a safe laboratory environment. The following procedures provide a clear and actionable response to potential incidents involving this compound.

5.1 First Aid Measures

| Exposure Route | First Aid Procedure | Rationale |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. | To remove the individual from the source of exposure and provide respiratory support. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | To dilute and remove the chemical from the skin, minimizing irritation and potential absorption. |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. | To thoroughly rinse the chemical from the eyes and prevent serious damage. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. | Inducing vomiting may cause further damage to the esophagus. |

5.2 Spill Cleanup Protocol

-

Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

-

Don PPE: Wear appropriate PPE, including a respirator if necessary.

-

Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully scoop the material into a designated waste container.

-

Neutralization/Decontamination: For small spills, the area can be decontaminated by wiping with a cloth soaked in a mild detergent solution, followed by a water rinse. For larger spills or more reactive chloropyrimidines, a neutralizing agent may be considered. A solution of sodium bicarbonate can be used to neutralize any acidic byproducts of hydrolysis.

-

Disposal: All contaminated materials, including absorbent materials and PPE, must be collected in a sealed, labeled container for disposal as hazardous waste according to institutional and local regulations.

Storage and Disposal: Maintaining Integrity and Ensuring a Safe End-of-Life

6.1 Storage

-

Store this compound in a tightly sealed, properly labeled container.

-

Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Store in a designated area for hazardous chemicals.

6.2 Disposal

-

All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste.

-

Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion: A Commitment to a Culture of Safety

This compound is a potent tool in the arsenal of the medicinal chemist and drug development professional. Its safe and effective use is predicated on a deep understanding of its chemical reactivity and potential biological consequences. This guide has sought to provide not just a set of rules, but a scientific rationale for the safe handling of this important compound. By integrating these principles into your laboratory's standard operating procedures and fostering a culture of proactive risk assessment, you can ensure that your pursuit of scientific discovery is conducted with the highest commitment to safety.

References

An In-depth Technical Guide to the Discovery and History of 5-Chloropyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropyrimidin-4-ol is a crucial heterocyclic intermediate in the synthesis of a wide array of pharmaceutical compounds. This technical guide provides a comprehensive overview of its discovery, the evolution of its synthesis, and detailed experimental protocols for its preparation. The document also presents its key physicochemical properties and spectroscopic data for identification and characterization.

Introduction

This compound, with the CAS number 4349-08-0, is a substituted pyrimidine that serves as a versatile building block in medicinal chemistry. The pyrimidine scaffold is a fundamental component of various biologically active molecules, including nucleobases, vitamins, and a multitude of synthetic drugs. The presence of a chloro substituent and a hydroxyl group (which exists in tautomeric equilibrium with its keto form, 5-chloropyrimidin-4(3H)-one) provides reactive sites for diverse chemical transformations, making it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications.

Discovery and Historical Synthesis

The first synthesis of this compound was reported in 1955 by Chesterfield, McOmie, and Sayer. Their pioneering work laid the foundation for the subsequent development of more efficient and scalable synthetic methods.

The Chesterfield Synthesis (1955)

Evolution of Synthetic Methodologies

Since its initial discovery, the synthesis of this compound has evolved significantly, with a focus on improving yield, purity, and process safety, and reducing environmental impact. Modern approaches often utilize readily available starting materials and more efficient chlorinating agents.

Chlorination of Pyrimidin-4-ol

A common and direct route to this compound involves the selective chlorination of pyrimidin-4-ol. This approach is advantageous due to the commercial availability of the starting material.

Experimental Protocol: Chlorination using N-Chlorosuccinimide (NCS)

A laboratory-scale synthesis of a derivative, 6-(2-bromo-5-chlorophenyl)-5-chloropyrimidin-4-ol, has been reported, which provides insight into the chlorination of a pyrimidin-4-ol core.[1]

-

Reaction: To a suspension of 6-(2-bromo-5-chlorophenyl)pyrimidin-4-ol (40 mg, 0.140 mmol) in acetonitrile (1401 μl) is added N-Chlorosuccinimide (NCS) (20.58 mg, 0.154 mmol).

-

Conditions: The reaction mixture is heated at 60°C for 4 hours.

-

Work-up and Purification: The reaction mixture is concentrated, and the crude residue is purified using normal-phase chromatography to yield the desired product.

Synthesis from 5-Chlorouracil

Another logical synthetic pathway involves the transformation of 5-chlorouracil, a commercially available and structurally related compound. This would typically involve the selective reduction of one of the carbonyl groups or a chlorination/reduction sequence. A related patent describes the conversion of 5-chlorouracil to 2,4,5-trichloropyrimidine, highlighting the reactivity of the starting material.[2]

Conceptual Workflow for Synthesis from 5-Chlorouracil

Caption: Conceptual workflow for the synthesis of this compound from 5-Chlorouracil.

Modern Solvent-Free Chlorination

In a significant advancement towards greener and more scalable chemistry, a solvent-free chlorination method using an equimolar amount of phosphorus oxychloride (POCl3) has been developed for various hydroxy-heterocycles, including pyrimidines.[3] This method avoids the use of a large excess of the corrosive and hazardous POCl3, which is common in traditional procedures.

Experimental Protocol: Solvent-Free Chlorination

-

Reactants: To a Teflon-lined stainless steel reactor is added the hydroxyl-containing substrate (e.g., a hydroxypyrimidine, 0.3 moles), POCl3 (0.3 or 0.6 moles, 1 equivalent per reactive OH or amide group), and pyridine (0.3 moles).

-

Conditions: The sealed reactor is heated to 140–160 °C for 2 hours.

-

Advantages: This procedure is suitable for large-scale (multigram) batch preparations, has simple work-up steps (filtration or distillation), and generally gives high yields and purity of the final chlorinated products.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its use in research and development. The following tables summarize its key physical properties and provide an overview of its expected spectroscopic data.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 4349-08-0 | N/A |

| Molecular Formula | C4H3ClN2O | N/A |

| Molecular Weight | 130.53 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 158-162 °C | N/A |

| Tautomerism | Exists in equilibrium between the -ol and -one forms | [4][5] |

Spectroscopic Data (Expected)

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyrimidine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and the tautomeric form. |

| ¹³C NMR | Resonances for the four carbon atoms of the pyrimidine ring. The carbons attached to the chlorine and the oxygen/nitrogen would show characteristic downfield shifts. |

| IR Spectroscopy | Absorption bands characteristic of C=C, C=N, and C-Cl stretching. The presence of a broad O-H or N-H stretch would depend on the dominant tautomer in the solid state or in solution. A C=O stretch would be prominent for the keto tautomer. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) would be a key diagnostic feature. |

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds. Its derivatives have been investigated as inhibitors of various enzymes, including Akt protein kinases and Factor XIa, which are targets for cancer and anticoagulant therapies, respectively.[7][8] The ability to functionalize both the chloro and hydroxyl/oxo positions allows for the generation of diverse chemical libraries for high-throughput screening.

Logical Relationship in Drug Discovery

Caption: The role of this compound in a typical drug discovery workflow.

Conclusion

This compound has a rich history rooted in classical organic synthesis and continues to be a relevant and important molecule in modern medicinal chemistry. The evolution of its synthesis towards more efficient and environmentally friendly methods underscores the progress in chemical manufacturing. This guide provides researchers and drug development professionals with a foundational understanding of this key intermediate, from its historical origins to its practical application in the quest for new therapeutics.

References

- 1. US9453018B2 - Pyrimidinones as factor XIa inhibitors - Google Patents [patents.google.com]

- 2. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jst-ud.vn [jst-ud.vn]

- 5. researchgate.net [researchgate.net]

- 6. 4349-08-0|this compound|BLD Pharm [bldpharm.com]

- 7. WO2005051304A2 - Akt protein kinase inhibitors - Google Patents [patents.google.com]

- 8. WO2015116886A1 - Macrocycles with hetrocyclic p2' groups as factor xia inhibitors - Google Patents [patents.google.com]

Potential Research Areas for 5-Chloropyrimidin-4-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropyrimidin-4-ol is a versatile heterocyclic building block that holds significant potential in medicinal chemistry and drug discovery. Its pyrimidine core is a common feature in numerous biologically active compounds, and the presence of a reactive chlorine atom at the 5-position, along with the hydroxyl group at the 4-position, provides strategic points for chemical modification. This technical guide explores the synthesis, reactivity, and key biological applications of this compound, highlighting promising areas for future research and development. The primary focus of current research revolves around its utility as a scaffold for the development of kinase inhibitors for oncology and G protein-coupled receptor (GPCR) agonists for metabolic diseases.

Synthesis of this compound